Product packaging for Bis(1-aziridinyl)ethylphosphine oxide(Cat. No.:CAS No. 2275-83-4)

Bis(1-aziridinyl)ethylphosphine oxide

Cat. No.: B15493820
CAS No.: 2275-83-4
M. Wt: 160.15 g/mol
InChI Key: DSCNPZPQMQAITC-UHFFFAOYSA-N
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Description

Bis(1-aziridinyl)ethylphosphine oxide is an organophosphorus compound characterized by an ethylphosphine oxide core substituted with two aziridinyl groups (three-membered nitrogen-containing rings). This compound belongs to the class of aziridinyl phosphine oxides, which are notable for their chemosterilant properties in pest control . Its structure distinguishes it from tris-aziridinyl analogs (e.g., TEPA) and methyl-substituted derivatives, which exhibit distinct physicochemical and biological behaviors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N2OP B15493820 Bis(1-aziridinyl)ethylphosphine oxide CAS No. 2275-83-4

Properties

CAS No.

2275-83-4

Molecular Formula

C6H13N2OP

Molecular Weight

160.15 g/mol

IUPAC Name

1-[aziridin-1-yl(ethyl)phosphoryl]aziridine

InChI

InChI=1S/C6H13N2OP/c1-2-10(9,7-3-4-7)8-5-6-8/h2-6H2,1H3

InChI Key

DSCNPZPQMQAITC-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(N1CC1)N2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The number of aziridinyl groups and substituents on the phosphorus atom or aziridine rings significantly influence reactivity and applications. Key structural analogs include:

Compound Name Molecular Formula Aziridinyl Groups Substituents CAS Number
Bis(1-aziridinyl)ethylphosphine oxide C₄H₁₀N₂OP 2 Ethyl group on phosphorus Not provided
Tris(1-aziridinyl)phosphine oxide (TEPA) C₆H₁₂N₃OP 3 None on aziridine rings 545-55-1
Tris(2-methyl-1-aziridinyl)phosphine oxide C₉H₁₈N₃OP 3 Methyl groups on aziridine 57-39-6
Benzylphosphine oxide derivatives Varies 2–3 Benzyl substituents Varies

Key Observations :

  • Methyl substitution on aziridine rings (e.g., Tris(2-methyl-1-aziridinyl)phosphine oxide) increases hydrophobicity (logP = 1.207) and reduces water solubility (log10ws = -2.58), influencing environmental persistence .

Key Findings :

  • This compound demonstrates moderate efficacy, requiring higher concentrations (0.5%) compared to phosphonic amides or TEPA .
  • Tris analogs like TEPA achieve near-complete sterility at lower doses but are associated with higher toxicity .

Regulatory and Environmental Considerations

Regulatory restrictions highlight differences in toxicity and environmental impact:

Compound Regulatory Status Basis for Regulation
Tris(1-aziridinyl)phosphine oxide (TEPA) Banned in textiles (Japan, Law No. 112/1973) ; Restricted under MRSL/RSL standards Carcinogenicity, environmental persistence
This compound No direct regulatory mentions in provided evidence Insufficient data
Tris(2-methyl-1-aziridinyl)phosphine oxide Listed in NIST databases; no explicit bans reported Potential occupational hazards

Implications :

  • TEPA’s tris-aziridinyl structure correlates with stricter regulations due to documented carcinogenicity and persistence .
  • Bis analogs may face fewer restrictions but require further toxicological evaluation.

Q & A

Q. Analytical validation :

  • NMR spectroscopy : ¹H and ³¹P NMR confirm structural integrity (e.g., δ ~1.5–2.5 ppm for aziridine protons, δ ~20–30 ppm for phosphorus) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if ventilation is inadequate .
  • Ventilation : Handle in a fume hood to avoid inhalation of vapors or dust, which may cause respiratory irritation .
  • Decomposition hazards : Thermal degradation produces toxic gases (e.g., phosphorus oxides, CO). Avoid contact with oxidizers or open flames .
  • Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Basic: How does the stability of this compound vary under different storage conditions, and what decomposition products should be monitored?

  • Storage : Store in amber glass vials at –20°C under inert gas to prevent aziridine ring opening . Avoid prolonged exposure to humidity (>40% RH) .
  • Decomposition pathways : Hydrolysis at room temperature yields ethylphosphonic acid and aziridine derivatives. Thermal degradation (>100°C) releases CO and phosphorus oxides .
  • Monitoring methods : Periodic FT-IR analysis detects P=O bond shifts (1050–1250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products .

Advanced: What experimental approaches are used to study the reactivity of this compound with nucleophiles, and how do solvent choices influence reaction outcomes?

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with thiols or amines. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may stabilize transition states .
  • Solvent effects : Protic solvents (e.g., ethanol) accelerate hydrolysis, while non-polar solvents (toluene) favor selective alkylation at phosphorus .
  • Computational modeling : Density functional theory (DFT) predicts regioselectivity in aziridine ring opening, guiding solvent and catalyst selection .

Advanced: How can researchers design in vitro assays to assess the genotoxic potential of this compound, and what are the critical endpoints to measure?

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift and base-pair mutations .
  • Comet assay : Quantify DNA strand breaks in human lymphocytes exposed to 0.1–10 µM concentrations for 24 hours .
  • Micronucleus assay : Evaluate chromosomal damage in CHO-K1 cells after 48-hour exposure. Measure micronuclei frequency via flow cytometry .

Advanced: What advanced analytical methodologies are required to characterize the environmental degradation products of this compound under simulated natural conditions?

  • High-resolution LC-MS/MS : Identifies non-volatile degradation products (e.g., phosphonate-aziridine adducts) in aqueous solutions .
  • Isotope labeling : Use ¹³C-labeled ethyl groups to track degradation pathways in soil microcosms via NMR .
  • Ecotoxicity screening : Daphnia magna acute toxicity tests (48-hour LC₅₀) assess environmental risk of degradation byproducts .

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